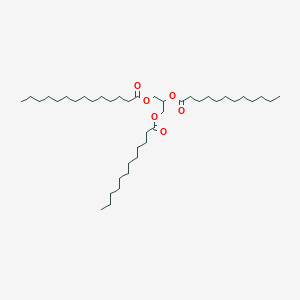

1,2-Didodécanoyl-3-tétradécanoyl-rac-glycérol

Vue d'ensemble

Description

Le 1,2-Dilauroyl-3-Myristoyl-rac-glycérol est un composé de triglycéride qui contient de l'acide laurique aux positions sn-1 et sn-2 et de l'acide myristique à la position sn-3 . Ce composé se trouve dans des sources naturelles telles que l'huile de noyaux de dattes et le lait maternel humain . Il s'agit d'un glycéride à chaîne carbonée moyenne utilisé dans la synthèse d'huiles comestibles fonctionnelles .

Applications De Recherche Scientifique

1,2-Dilauroyl-3-Myristoyl-rac-glycerol has several scientific research applications:

Chemistry: Used as a model compound in studies of lipid chemistry and triacylglycerol behavior.

Biology: Investigated for its role in lipid metabolism and its presence in human breast milk.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of functional edible oils and as an ingredient in cosmetic formulations

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1,2-Dilauroyl-3-Myristoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide laurique et l'acide myristique avec du glycérol. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est effectuée sous reflux pour assurer une estérification complète.

Méthodes de production industrielle : Dans les milieux industriels, la production de 1,2-Dilauroyl-3-Myristoyl-rac-glycérol implique l'utilisation de réacteurs à haute pression et de systèmes à écoulement continu pour optimiser le rendement et la pureté du produit. Le processus peut également inclure des étapes de purification telles que la distillation et la cristallisation pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions : Le 1,2-Dilauroyl-3-Myristoyl-rac-glycérol subit diverses réactions chimiques, notamment :

Hydrolyse : Cette réaction décompose le composé en ses acides gras constitutifs et en glycérol.

Oxydation : Le composé peut être oxydé pour former des peroxydes et d'autres produits d'oxydation.

Transestérification : Cette réaction implique l'échange de groupes esters entre différents glycérides.

Réactifs et conditions courants :

Hydrolyse : Généralement effectuée à l'aide d'eau et d'un catalyseur acide ou basique.

Oxydation : Réalisée à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Transestérification : Nécessite un alcool (par exemple, le méthanol) et un catalyseur tel que le méthylate de sodium.

Principaux produits formés :

Hydrolyse : Acide laurique, acide myristique et glycérol.

Oxydation : Divers produits d'oxydation, y compris les peroxydes.

Transestérification : Différents glycérides et esters.

Applications de la recherche scientifique

Le 1,2-Dilauroyl-3-Myristoyl-rac-glycérol présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de chimie des lipides et de comportement des triglycérides.

Biologie : Investigé pour son rôle dans le métabolisme des lipides et sa présence dans le lait maternel humain.

Médecine : Exploré pour son utilisation potentielle dans les systèmes de libération de médicaments en raison de sa biocompatibilité.

Industrie : Utilisé dans la production d'huiles comestibles fonctionnelles et comme ingrédient dans les formulations cosmétiques

Mécanisme d'action

Le mécanisme d'action du 1,2-Dilauroyl-3-Myristoyl-rac-glycérol implique son interaction avec les voies métaboliques des lipides. Il est hydrolysé par les lipases pour libérer de l'acide laurique et de l'acide myristique, qui sont ensuite utilisés dans divers processus métaboliques. Les acides gras à chaîne moyenne du composé sont connus pour être rapidement absorbés et métabolisés, fournissant une source d'énergie rapide .

Composés similaires :

1,2-Dimyristoyl-3-lauroyl-rac-glycérol : Contient de l'acide myristique aux positions sn-1 et sn-2 et de l'acide laurique à la position sn-3.

1,3-Dilinoléoyl-2-Stéaroyl Glycérol : Contient de l'acide linoléique et de l'acide stéarique à différentes positions.

Unicité : Le 1,2-Dilauroyl-3-Myristoyl-rac-glycérol est unique en raison de sa combinaison spécifique d'acide laurique et d'acide myristique, qui lui confère des propriétés physiques et chimiques distinctes. Sa présence dans le lait maternel humain et son utilisation dans les huiles comestibles fonctionnelles soulignent son importance à la fois dans les contextes biologiques et industriels .

Mécanisme D'action

The mechanism of action of 1,2-Dilauroyl-3-Myristoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release lauric acid and myristic acid, which are then utilized in various metabolic processes. The compound’s medium-chain fatty acids are known to be rapidly absorbed and metabolized, providing a quick source of energy .

Comparaison Avec Des Composés Similaires

1,2-Dimyristoyl-3-lauroyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position.

1,3-Dilinoleoyl-2-Stearoyl Glycerol: Contains linoleic acid and stearic acid in different positions.

Uniqueness: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol is unique due to its specific combination of lauric acid and myristic acid, which imparts distinct physical and chemical properties. Its presence in human breast milk and its use in functional edible oils highlight its importance in both biological and industrial contexts .

Propriétés

IUPAC Name |

2,3-di(dodecanoyloxy)propyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUUMIRCIBXLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404601, DTXSID101242260 | |

| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60175-30-6, 65376-23-0 | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43.5 °C | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)